molecular formula C17H13FN2O2 B14994734 N-(3-fluoro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(3-fluoro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B14994734
M. Wt: 296.29 g/mol
InChI Key: YXXNHPXDWWECAL-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluoro-substituted phenyl ring and an indole moiety connected through an oxoacetamide linkage. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring can be introduced through a nucleophilic aromatic substitution reaction, where a fluoro-substituted benzene derivative reacts with an appropriate nucleophile.

    Formation of the Oxoacetamide Linkage: The final step involves the coupling of the indole moiety with the fluoro-substituted phenyl ring through an oxoacetamide linkage. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine or alcohol.

    Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigation of its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Exploration of its potential as a therapeutic agent for various diseases.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    DNA Intercalation: Binding to DNA and interfering with replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(3-bromo-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(3-iodo-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the fluoro-substituted phenyl ring, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C17H13FN2O2/c1-10-6-7-11(8-14(10)18)20-17(22)16(21)13-9-19-15-5-3-2-4-12(13)15/h2-9,19H,1H3,(H,20,22)

InChI Key

YXXNHPXDWWECAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)F

Origin of Product

United States

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